REACTION_CXSMILES
|
[CH2:1]=[C:2]([CH2:6][C:7]([NH2:9])=[O:8])[C:3](O)=[O:4].C([N:12](CC)CC)C.ClC(OCC)=O>C(Cl)(Cl)Cl>[C:3]([NH2:12])(=[O:4])[C:2]([CH2:6][C:7]([NH2:9])=[O:8])=[CH2:1]
|
Name
|
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
C=C(C(=O)O)CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
to stir at -45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3-necked round bottom flask equipped with a magnetic stirrer, condenser
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
ADDITION
|
Details
|
a mixture of 41.7 ml
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to about -45° C. by means of a dry ice-acetone bath
|
Type
|
ADDITION
|
Details
|
A mixture of 28.5 ml
|
Type
|
TEMPERATURE
|
Details
|
maintaining the solution temperature at about -45° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then transferred to a 1-liter 3-necked round bottom flask
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer, gas inlet
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser, and drying tube
|
Type
|
TEMPERATURE
|
Details
|
The solution was maintained at -10° C. while ammonia gas
|
Type
|
CUSTOM
|
Details
|
was bubbled into the reaction mixture for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
, were then added
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitated product was isolated by suction filtration
|
Type
|
CUSTOM
|
Details
|
air-dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
recrystallizations from water, methanol/water, and water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)CC(=O)N)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |